molecular formula C5H9ClN2S B2715314 1-(1,3-Thiazol-5-yl)ethan-1-amine hydrochloride CAS No. 2126162-10-3

1-(1,3-Thiazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B2715314
CAS No.: 2126162-10-3
M. Wt: 164.65
InChI Key: GCWWQFUEIFQEIT-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-5-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C5H8N2S·HCl. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Thiazol-5-yl)ethan-1-amine hydrochloride typically involves the reaction of thiazole derivatives with ethanamine under controlled conditions. One common method includes the reaction of 1,3-thiazole with ethylamine in the presence of a suitable catalyst and solvent. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety. The final product is often purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Thiazol-5-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(1,3-Thiazol-5-yl)ethan-1-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-thiazol-5-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.ClH/c1-4(6)5-2-7-3-8-5;/h2-4H,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWWQFUEIFQEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CS1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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